![molecular formula C6H2ClN3O4 B7708047 4-chloro-7-nitrobenzofurazan N-oxide CAS No. 51860-46-9](/img/structure/B7708047.png)
4-chloro-7-nitrobenzofurazan N-oxide
Overview
Description
4-Chloro-7-nitrobenzofurazan N-oxide is a highly sensitive chromogenic and fluorogenic reagent. It is known for its ability to form highly fluorescent compounds upon reaction with amines or thiol compounds. This compound is widely used in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 4-chloro-7-nitrobenzofurazan N-oxide typically involves several steps:
Nitration: The process begins with the nitration of 2-nitroaniline to form 4-nitro-1-amino-2-nitrobenzene.
Chlorination: This intermediate is then chlorinated to produce 4-chloro-1-amino-2-nitrobenzene.
Oxidation and Cyclization: Finally, the compound undergoes oxidation and cyclization to form this compound.
Chemical Reactions Analysis
4-Chloro-7-nitrobenzofurazan N-oxide undergoes various types of chemical reactions:
Substitution Reactions: It reacts with amines and thiol compounds to form highly fluorescent derivatives.
Diels-Alder Reaction: It reacts with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene) to form regioselectively the silyl enol ether.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming various products depending on the reagents used.
Scientific Research Applications
Derivatization Agent in Chromatography
NBD-Cl is extensively used as a derivatization reagent for the analysis of amines and amino acids. Its ability to form highly fluorescent derivatives enhances the detection limits in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The derivatization process typically involves the reaction of NBD-Cl with primary or secondary amines, resulting in stable, fluorescent products that can be easily quantified.
Key Features:
- Fluorescence Enhancement: The derivatives exhibit strong fluorescence, making them suitable for sensitive detection methods.
- Stability: NBD-Cl derivatives are more stable to moisture compared to other reagents like dansyl chloride, facilitating their use in aqueous solutions .
Case Studies:
- A study demonstrated the application of NBD-Cl for the quantitative analysis of fluvoxamine in human serum using HPLC, achieving high sensitivity and precision .
- Another research highlighted its use in pre-column derivatization for amine analysis, showing significant improvements in detection limits .
Synthesis of Bioactive Compounds
NBD-Cl serves as a key intermediate in the synthesis of various bioactive compounds. It reacts through nucleophilic substitution with phenoxide anions to produce 4-aryloxy-7-nitrobenzofurazan derivatives, which have been shown to possess biological activity.
Biological Activities:
- Some derivatives exhibit antileukemic and immunosuppressive properties, indicating potential therapeutic applications .
- The compound has also been explored for its inhibitory effects on enzymes such as monoamine oxidase and adenosine triphosphatase (ATPase), making it relevant in pharmacological research .
Fluorescent Probes for Biological Imaging
NBD-Cl is recognized for its utility as a fluorescent probe in biological imaging. Its derivatives can be employed to label various biomolecules, facilitating the visualization of cellular components.
Applications:
- In recent studies, NBD-tagged polyamines were synthesized and used effectively for staining diatom algae and siliceous sponges, including fossilized samples. This application underscores its significance in ecological and paleontological research .
- The unexpected reactivity of NBD-Cl with tertiary amines opens avenues for creating libraries of NBD-tagged compounds for further biological studies .
Analytical Techniques Development
The application of NBD-Cl extends to the development of novel analytical techniques. Its use has been documented in various instrumental methods that enhance the specificity and sensitivity of analytical assays.
Instrumental Developments:
Mechanism of Action
The mechanism of action of 4-chloro-7-nitrobenzofurazan N-oxide involves its ability to react with amines and thiol compounds, forming highly fluorescent derivatives. This reaction is highly sensitive and specific, making it useful for detecting and quantifying these compounds in various samples .
Comparison with Similar Compounds
4-Chloro-7-nitrobenzofurazan N-oxide is unique due to its high sensitivity and specificity in forming fluorescent derivatives. Similar compounds include:
4-Fluoro-7-nitrobenzofurazan: Another highly sensitive fluorogenic reagent.
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Used in similar applications but with different reactivity.
7-Nitrobenzofurazan: A related compound with similar fluorescent properties.
Properties
IUPAC Name |
7-chloro-4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O4/c7-3-1-2-4(9(11)12)6-5(3)8-14-10(6)13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHPFMNZNBKMDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=[N+](ON=C2C(=C1)Cl)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710733 | |
Record name | 4-Chloro-7-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51860-46-9 | |
Record name | 4-Chloro-7-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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